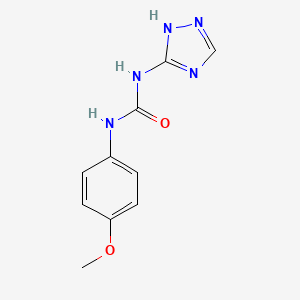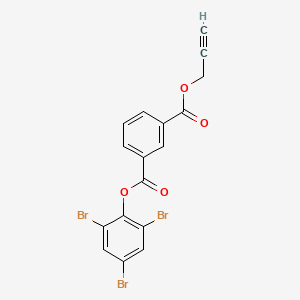
1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea is a compound that combines a methoxyphenyl group with a triazole ring through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea typically involves the reaction of 4-methoxyaniline with an isocyanate derivative of 1,2,4-triazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: 1-(4-Hydroxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea.
Reduction: 1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
- 1-(4-Hydroxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea
- 1-(4-Methylphenyl)-3-(4H-1,2,4-triazol-3-yl)urea
- 1-(4-Chlorophenyl)-3-(4H-1,2,4-triazol-3-yl)urea
Comparison: 1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl, methyl, and chloro analogs, the methoxy derivative may exhibit different solubility, stability, and binding properties, making it a valuable compound for specific applications.
Properties
CAS No. |
76989-91-8 |
|---|---|
Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C10H11N5O2/c1-17-8-4-2-7(3-5-8)13-10(16)14-9-11-6-12-15-9/h2-6H,1H3,(H3,11,12,13,14,15,16) |
InChI Key |
ZWTVCEOZNYIYCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12480488.png)
![5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12480492.png)
![2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline](/img/structure/B12480498.png)

![N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12480510.png)
![{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetic acid](/img/structure/B12480511.png)

![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~5~-carbamoylornithine](/img/structure/B12480528.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,2-diphenylacetamide](/img/structure/B12480539.png)
![5-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12480544.png)
![Ethyl 3-{[(4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480562.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B12480573.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12480581.png)
![5-chloro-2-methoxy-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide](/img/structure/B12480592.png)
